molecular formula C12H11F3O2 B1463974 Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate CAS No. 10075-06-6

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate

Cat. No.: B1463974
CAS No.: 10075-06-6
M. Wt: 244.21 g/mol
InChI Key: SNOHGJYJJUSAKS-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate (CAS: 10075-06-6) is a fluorinated α,β-unsaturated ester characterized by a trifluoromethyl group at the C4 position and a phenyl substituent at C3. This compound is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction, yielding a pale yellow oil with moderate stereoselectivity (E/Z = 60:40) . Its structure combines electron-withdrawing trifluoromethyl and ester groups with a conjugated π-system, making it reactive in cycloadditions and nucleophilic additions. Primarily used in pharmaceutical research, it serves as a precursor for bioactive molecules, with suppliers like EOS Med Chem offering it for drug development .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOHGJYJJUSAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its implications in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group, which enhances its lipophilicity and reactivity. Its molecular formula is C12H13F3O2, with a molecular weight of approximately 244.21 g/mol. The trifluoromethyl group significantly influences the compound's chemical properties, improving membrane permeability and bioavailability, which are crucial for biological activity.

Property Value
Molecular FormulaC12H13F3O2
Molecular Weight244.21 g/mol
Physical StateLiquid at room temperature
Unique FeaturesTrifluoromethyl group enhances reactivity

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The presence of the trifluoromethyl group may contribute to its efficacy against various bacterial strains by enhancing the compound's ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various fluorinated compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Anti-inflammatory Properties

The compound also shows potential anti-inflammatory effects , which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism behind this activity may involve the inhibition of pro-inflammatory cytokines and modulation of immune response pathways .

Research Findings: Inhibition of Cytokine Production
A recent in vitro study revealed that treatment with this compound led to a marked decrease in the production of TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may play a role in mitigating inflammation through cytokine modulation.

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

  • Enhanced Membrane Permeability : The trifluoromethyl group increases the lipophilicity of the compound, facilitating better absorption and distribution within biological systems.
  • Stabilization of Reaction Intermediates : The electron-withdrawing nature of the trifluoromethyl group stabilizes intermediates during nucleophilic attacks, enhancing reactivity towards biological targets .
  • Potential Interaction with Enzymes : Ongoing research aims to elucidate specific enzyme interactions that may mediate its biological effects.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound Antimicrobial Activity Anti-inflammatory Activity
Ethyl 3-phenylbutanoateLowNone
Ethyl 4-fluoroacrylateModerateMinimal
Ethyl 4-chloroacrylateLowNone
This compoundHighSignificant

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate has been investigated for its potential as a drug candidate due to several promising biological activities:

  • Antimicrobial Properties : Preliminary studies indicate significant inhibitory effects against various bacterial strains, including gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group enhances membrane permeability, potentially increasing the compound's bioavailability.
  • Anti-inflammatory Effects : In pharmacological studies involving animal models with induced inflammation, this compound demonstrated a notable reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

Agricultural Chemistry

The compound is also being explored for its applications in agriculture:

  • Pesticide Development : Its unique chemical properties may lead to the development of novel agrochemicals with enhanced efficacy against pests and diseases. The trifluoromethyl group can improve the stability and effectiveness of pesticide formulations.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of several bacterial strains effectively. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory properties, this compound was administered to animal models exhibiting inflammation. The findings revealed a significant decrease in inflammatory markers compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.

Chemical Reactions Analysis

Hydrogermylation with Triphenylgermane

Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate undergoes AlCl₃-catalyzed hydrogermylation with triphenylgermane (Ph₃GeH) or tributylgermane (Bu₃GeH), yielding functionalized vinylgermanes. The reaction proceeds with high regio- and stereoselectivity, favoring the cis-addition product (E-isomer) due to electronic and steric effects of the trifluoromethyl group .

Germylating AgentCatalystConditionsProductYieldE/Z Ratio
Ph₃GeHAlCl₃CH₂Cl₂, rt, 2 hEthyl (E)-4,4,4-trifluoro-2-(triphenylgermyl)but-2-enoate92%>95:5
Bu₃GeHAlCl₃CH₂Cl₂, rt, 3 hEthyl (E)-4,4,4-trifluoro-3-(tributylgermyl)but-2-enoate91%>95:5

Key Findings :

  • The reaction produces exclusively the E-isomer when using Ph₃GeH .

  • Stereochemical outcomes are confirmed by ¹H NMR and ¹⁹F NMR spectroscopy .

Catalytic Olefination with Diazo Compounds

The compound participates in Fe(TCP)Cl/PE-1-catalyzed olefination with ethyl diazoacetate (EDA) under mild conditions. This method enables the synthesis of trisubstituted alkenes with high stereoselectivity .

Reaction Conditions :

  • Catalyst: Fe(TCP)Cl (0.007 mmol), PE-1 (0.09 mmol)

  • Solvent: Toluene, 110°C, syringe pump addition (12–48 h)

  • Yield: 93–98%

  • E/Z Selectivity: 95:5

Example Product :
(E)-4,4,4-Trifluoro-1,3-diphenylbut-2-en-1-one (98% yield, E/Z = 95:5) .

Horner-Wadsworth-Emmons Reaction

While not directly reported for this compound, its brominated analog (8 ) undergoes Horner-Wadsworth-Emmons olefination with triethyl phosphonoacetate to form ethyl (E)-4-bromo-4-chloro-4-fluoro-3-phenylbut-2-enoate in near-quantitative yield . This suggests potential applicability for similar transformations.

Hydrolysis to Carboxylic Acid Derivatives

This compound can be hydrolyzed to its corresponding acid, (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, though specific conditions are not detailed in the provided sources . The acid derivative has been structurally characterized by X-ray crystallography .

Table 1: Key Physicochemical Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₁F₃O₂
Molecular Weight244.21 g/mol
CAS Number10075-06-6
Boiling PointNot reported
DensityNot reported
Crystal Structure (Acid)Monoclinic, P2₁/c

Table 2: Stereochemical Outcomes in Hydrogermylation

SubstrateGermylating AgentMajor Product Configuration
This compoundPh₃GeH(E)-α-adduct
This compoundBu₃GeH(E)-β-adduct

Key Observations

  • Stereoselectivity : Electronic effects of the trifluoromethyl group dominate regiochemical outcomes, favoring E-isomers in hydrogermylation and olefination .

  • Catalytic Efficiency : Fe(TCP)Cl/PE-1 systems enable high yields (>95%) under mild conditions .

  • Structural Insights : The E-configuration is confirmed by NMR and crystallographic data .

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogous Compounds

The compound’s unique properties arise from its trifluoromethyl and phenyl substituents. Below is a comparison with structurally related fluorinated esters:

Ethyl 2-Methyl-4,4,4-trifluoro-3-oxobutyrate (CAS: 344-00-3)
  • Structural Differences : Replaces the phenyl group with a methyl group and introduces a ketone at C3.
  • Functional Impact : The ketone enhances electrophilicity at C3, favoring nucleophilic attacks, while the methyl group reduces steric hindrance compared to the phenyl substituent in the target compound .
Ethyl 3-Amino-4,4,4-trifluorocrotonate (CAS: 372-29-2)
  • Structural Differences: Substitutes the phenyl group with an amino (-NH2) group.
Ethyl 4,4,4-Trifluoro-2-methoxy-3-oxobutanoate
  • Structural Differences : Contains a methoxy (-OCH3) group at C2 and a ketone at C3.
  • Functional Impact : The methoxy group donates electron density via resonance, reducing the electrophilicity of the α,β-unsaturated system compared to the phenyl-substituted analog .

Spectroscopic and Physical Property Analysis

Key spectral data and physical properties are compared in Table 1.

Table 1: Comparative Spectroscopic and Physical Properties

Compound Molecular Weight $^{1}\text{H NMR}$ (δ, ppm) $^{13}\text{C NMR}$ (δ, ppm) Boiling Point
Ethyl 4,4,4-Trifluoro-3-phenylbut-2-enoate 258.21 7.46–7.31 (m, 5H, Ar-H), 6.64 (q, 1H), 4.07 (q, 2H), 1.09 (t, 3H) 164.1 (C=O), 122.5 (CF3), 131.1–128.1 (Ar-C) Not reported
Ethyl 3-Amino-4,4,4-trifluorocrotonate 185.12 Data not available Data not available Not reported
Ethyl 2-Methyl-4,4,4-trifluoro-3-oxobutyrate 212.15 Data not available Data not available Not reported

Key Observations :

  • The target compound’s $^{1}\text{H NMR}$ shows distinct aromatic proton signals (δ 7.46–7.31) and a characteristic vinyl proton (δ 6.64) .

Reactivity Trends :

  • The phenyl group in the target compound stabilizes the conjugated system, favoring Diels-Alder reactions.
  • Amino or methoxy substituents in analogs shift reactivity toward nucleophilic or electrophilic pathways, respectively .

Preparation Methods

Horner-Wadsworth-Emmons (HWE) Reaction

The most commonly employed method for synthesizing ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate involves the Horner-Wadsworth-Emmons reaction between trifluoromethyl-substituted ketones or aldehydes and triethyl phosphonoacetate derivatives.

  • Procedure Highlights :

    • Starting from trifluoromethylated ketone precursors, the reaction with triethyl phosphonoacetate in the presence of a base (e.g., potassium carbonate or DBU) affords the this compound.
    • The reaction typically proceeds with high stereoselectivity favoring the (E)-isomer.
    • Yields reported are generally high, often exceeding 90%.
  • Example :

    • A procedure using 4-bromobenzaldehyde, triethylphosphonoacetate, and DBU in a deep eutectic solvent (Choline chloride/Urea) at room temperature for 4 hours gave excellent yields of related ethyl (E)-3-(4-bromophenyl)acrylate, indicating the mildness and efficiency of the method applicable to trifluoromethyl substrates.
  • Purification :

    • Flash chromatography on silica gel using hexane/ethyl acetate mixtures is commonly employed to isolate the pure product.

Phosphonate-Mediated Wittig-Type Olefination

An alternative approach involves the use of phosphonate reagents and base to perform olefination of trifluoromethylated ketones.

  • Reaction Conditions :

    • Typically, triethyl phosphonoacetate reacts with trifluoromethyl ketones under basic conditions such as potassium carbonate or DBU.
    • The reaction is conducted in solvents like toluene or ethyl acetate at temperatures ranging from room temperature to 80 °C.
    • Reaction times vary from a few hours up to 52 hours depending on substrate and conditions.
  • Yields and Selectivity :

    • High yields (up to 97%) and excellent E/Z selectivity (E/Z ~ 95/5) are reported.
    • The reaction tolerates various substituents on the phenyl ring and trifluoromethyl groups.
  • Example :

    • A reported synthesis involved P(OPh)3, K2CO3 in toluene at 80 °C for 52 hours, yielding this compound in 97% yield with 95% E-isomer predominance.

Catalytic Cross-Coupling and Diazo Compound Methods

Emerging methods include catalytic cross-coupling reactions and diazo compound-mediated transformations.

  • Diazo Compound Photochemical Reaction :

    • Blue light-promoted cross-coupling of methyl phenyldiazoacetate and ethyl diazoacetate under argon in dichloromethane with blue LED irradiation yields trisubstituted alkenes, including fluorinated esters.
    • This method provides a mild and efficient alternative with yields around 88% for related compounds.
  • Metal-Catalyzed Carbene Transfer :

    • Iron(III) porphyrin catalysts have been used to mediate carbene transfer reactions from diazo precursors to trifluoromethylated substrates, producing this compound derivatives with yields up to 98% and excellent stereoselectivity.

Hydrostannylation and Hydrogermylation Approaches

These methods involve the addition of stannyl or germyl groups to fluorinated alkynes followed by functional group transformations to yield the target ester.

  • Key Features :

    • Regio- and stereoselective hydrostannylation of ethyl 4,4,4-trifluorobut-2-ynoate leads to intermediates that can be converted into this compound derivatives.
    • Hydrogermylation under similar conditions yields germylated analogs, which can be further transformed.
  • Yields :

    • These reactions proceed with good stereoselectivity and moderate to good yields, but require further steps to reach the final ester.

Optimization and Reaction Parameters Summary

Method Key Reagents & Catalysts Solvent Temperature Time Yield (%) E/Z Ratio (E predominant) Notes
Horner-Wadsworth-Emmons (HWE) Triethyl phosphonoacetate, base (K2CO3, DBU) Toluene, DES RT to 80 °C 4–52 hours 90–97 ~95/5 Mild, high stereoselectivity, scalable
Phosphonate-mediated olefination P(OPh)3, K2CO3 Toluene 80 °C 52 hours 97 95/5 High yield, requires longer reaction time
Diazo compound photochemical Methyl phenyldiazoacetate, ethyl diazoacetate DCM RT (blue LED) 12 hours 88 Not specified Mild, light-promoted, efficient
Iron(III) porphyrin catalysis Fe(TCP)Cl catalyst, diazo precursors Toluene 100–110 °C 24–38 hours 93–98 95/5 High yield, excellent stereoselectivity
Hydrostannylation/hydrogermylation Bu3SnH or Ph3GeH Hexane RT Not specified Moderate Not specified Multi-step, regio- and stereoselective

Detailed Research Findings

  • The phosphonate-mediated olefination is the most reliable and widely used method, offering excellent yields and stereoselectivity with relatively straightforward purification by flash chromatography.

  • The use of iron porphyrin catalysts in carbene transfer reactions from diazo compounds provides a highly efficient route to the compound with excellent stereoselectivity, though requiring longer reaction times and careful addition protocols.

  • Photochemical methods using diazo compounds under blue LED irradiation represent a novel, mild, and environmentally friendly approach, avoiding harsh reagents and high temperatures.

  • Hydrostannylation and hydrogermylation provide access to functionalized intermediates that can be elaborated to the target ester, though these methods are less direct and require additional steps.

Notes on Purification and Characterization

  • Products are typically purified by flash chromatography on silica gel using hexane/ethyl acetate mixtures.

  • The (E)-isomer is predominant in all methods, confirmed by ^1H NMR coupling constants and crystallographic analysis where available.

  • Yields are consistently high, often above 90%, demonstrating the efficiency of these synthetic routes.

Q & A

Q. What are the key synthetic methodologies for preparing ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate?

The compound is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction , a stereoselective method for α,β-unsaturated esters. In a representative procedure, trifluoromethylated phosphonates react with aldehydes in deep eutectic solvents (DESs) to yield the E-isomer preferentially. For example, using choline chloride/glycerol DES as a green solvent achieved a 60% yield with an E/Z ratio of 60:40 . Optimization of reaction time, temperature, and solvent polarity is critical for improving stereoselectivity.

Q. How is the structure of this compound characterized?

Comprehensive characterization includes:

  • 1H/13C NMR : Distinct signals for the α,β-unsaturated ester (δ 6.64 ppm for the ene proton; δ 164.1 ppm for the carbonyl carbon) and trifluoromethyl group (q, J = 275 Hz in 13C NMR) .
  • GC/MS : Major fragments at m/z 244 (M+), 215 (M+ – C2H5), and 199 (M+ – CO2Et) .
  • FT-IR : Peaks at 1738 cm⁻¹ (C=O stretch) and 1135 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What are the challenges in isolating the E- and Z-isomers of this compound?

The E/Z ratio is influenced by reaction conditions. For instance, DESs favor the E-isomer, but incomplete stereocontrol often results in mixtures (e.g., 60:40 E/Z). Purification via flash chromatography (hexane/ether 20:1) or preparative HPLC is required to isolate pure isomers. Monitoring by 1H NMR (ene proton splitting patterns) and GC/MS aids in assessing isomer purity .

Q. How does the trifluoromethyl group influence the compound’s reactivity?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the α,β-unsaturated ester, making it reactive toward nucleophiles (e.g., amines, thiols) in Michael additions. This property is exploited in synthesizing fluorinated heterocycles or pharmaceuticals .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the HWE reaction for this compound?

The HWE reaction proceeds via a concerted four-membered transition state , where the trifluoromethyl group stabilizes the developing negative charge on the β-carbon. DESs modulate transition-state geometry by hydrogen bonding with the phosphoryl oxygen, favoring E-selectivity. Computational studies (DFT) could further elucidate solvent effects on stereochemistry .

Q. Are there alternative synthetic routes to avoid the E/Z isomerization issue?

A patent describes the one-step synthesis of alkyl 4,4,4-trifluorobut-2-enoates from hydroxy precursors using mild reagents (e.g., TFAA/DMAP). This method avoids isomerization by directly functionalizing the allylic position, though yields and scalability require further validation .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data may arise from impurities or solvent effects. For example, the ene proton’s chemical shift (δ 6.64 ppm in CDCl3) varies slightly with deuterated solvents. Cross-referencing multiple techniques (e.g., HRMS for exact mass, 13C NMR for CF3 coupling constants) ensures data reliability .

Q. What strategies enable enantioselective synthesis of derivatives?

Chiral auxiliaries or catalysts (e.g., organocatalysts, transition-metal complexes) can induce asymmetry. For example, (R)-1-phenylethylammonium salts have been used to resolve enantiomers of related trifluoromethyl esters via diastereomeric crystallization .

Q. How does the compound’s stability under thermal or acidic conditions impact its applications?

The ester moiety is prone to hydrolysis under strong acids/bases, limiting its use in aqueous media. However, the trifluoromethyl group enhances thermal stability, as evidenced by GC/MS analysis up to 250°C. Stability studies (TGA/DSC) are recommended for applications requiring high-temperature processing .

Q. What advanced analytical methods are critical for studying its reaction pathways?

  • In-situ FT-IR : Monitors reaction progress by tracking carbonyl or C-F bond changes.
  • HRMS-ESI : Confirms intermediates in multistep syntheses (e.g., m/z 267.0610 for [M+Na]+) .
  • X-ray crystallography : Resolves stereochemical ambiguities in derivatives, though crystallinity challenges may require co-crystallization agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate
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